8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
8-oxo-5,6-dihydropyrano[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-3,6H,4H2,(H,11,12) |
InChI Key |
WVLYEXDMNXBZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multicomponent reactions. One efficient method includes a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and green chemistry can be applied to scale up the synthesis. Utilizing readily available starting materials and optimizing reaction conditions for higher efficiency and yield are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, its potential as a tyrosinase inhibitor has been explored, where it binds to the active site of the enzyme, preventing the oxidation of tyrosine .
Comparison with Similar Compounds
Structural Analog 1: (1-Isopropyl-4-methyl-1,3,5-trimethyl-6,7-dihydro-1H-pyrano[3,4-b]pyridine-6-carboxylic Acid)
Source : Floral volatile study .
- Structure: Shares the pyrano[3,4-b]pyridine core but includes additional substituents (isopropyl, methyl groups at positions 1 and 4).
- Key Data: Retention Index (RI): 1069 .
- Comparison :
- The isopropyl and methyl groups increase molecular weight and hydrophobicity compared to the target compound.
- The absence of an 8-oxo group in this analog may reduce polarity and alter reactivity.
Structural Analog 2: (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (Imp. E(EP))
Source : Pharmaceutical impurity standard .
- Structure : Features a pyrido[1,2,3-de]-1,4-benzoxazine ring (fused benzene-oxazine-pyridine) with a fluorine atom and piperazine substituent.
- Key Data: Molecular Formula: C₁₉H₂₁FN₄O₄ . Application: Related to ofloxacin, a fluoroquinolone antibiotic.
- Fluorine at position 9 improves lipophilicity and membrane permeability compared to the non-fluorinated target compound.
Structural Analog 3: 4-Piperazino-[3,4-b]pyridine-5-carboxylic Acid Derivatives
Source : CNS depressants and anti-inflammatory agents .
- Structure: Contains a [1,2,3]thiadiazolo[5,4-b]pyridine core with piperazino and alkyl substituents.
- Key Data: Substituents: Lower alkyl or di(lower alkylamino) groups enhance solubility and bioavailability . Applications: Central nervous system (CNS) modulation and anti-inflammatory activity.
- Comparison: The thiadiazole ring introduces electronegative sulfur, altering electron distribution and hydrogen-bonding capacity versus the pyran ring in the target compound. Piperazino groups may improve water solubility, a property the target compound might lack due to its unmodified carboxylic acid group.
Research Implications and Gaps
- Structural Activity Relationships (SAR) : Substituents like fluorine (Analog 2) and piperazine (Analog 3) significantly alter bioactivity and solubility, suggesting avenues for optimizing the target compound’s efficacy.
- Data Limitations : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are absent in the evidence; future studies should prioritize these metrics.
- Synthetic Challenges: The pyrano-pyridine core may require specialized cyclization techniques compared to benzoxazine or thiadiazolo systems .
Biological Activity
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS No. 1566279-10-4) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure combines features of pyrano and pyridine rings, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H7NO4
- Molecular Weight : 193.16 g/mol
- CAS Number : 1566279-10-4
Biological Activity Overview
Research on this compound suggests a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations have shown that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain kinases involved in disease progression.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound may modulate the activity of kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Inhibition of VEGFR-2 kinase |
Case Study: Anticancer Activity
A study focused on the anticancer effects of derivatives of this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116. The IC50 values ranged from 0.36 µM to 1.8 µM for different derivatives tested .
Case Study: Antimicrobial Activity
In vitro assays revealed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations below 50 µg/mL .
Q & A
Q. What methodologies address inconsistencies in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Validate target engagement using isothermal titration calorimetry (ITC) to measure binding constants (Kd). Pair this with CRISPR knockouts of putative targets to confirm specificity. For cytotoxicity, flow cytometry with Annexin V/PI staining distinguishes apoptosis from off-target effects. ’s glucoside analogs highlight the importance of stereochemistry in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
